2-[(4-nitrobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-nitrobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of various enzymes and has been studied for its potential use in treating various diseases.
Mechanism of Action
The mechanism of action of 2-[(4-nitrobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves the inhibition of various enzymes. It binds to the active site of the enzyme and prevents its activity. The compound has been shown to be a competitive inhibitor of carbonic anhydrase and non-competitive inhibitor of cholinesterase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can be beneficial in the treatment of glaucoma. Inhibition of cholinesterase can lead to an increase in the levels of acetylcholine, which can be beneficial in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4-nitrobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide in lab experiments include its potency and specificity as an enzyme inhibitor. However, the compound has some limitations such as its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for research on 2-[(4-nitrobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. One potential direction is the development of more potent and specific inhibitors of enzymes. Another direction is the study of the compound's potential use in the treatment of various diseases such as glaucoma, Alzheimer's disease, and cancer. Additionally, the compound's potential toxicity and safety profile could also be further studied.
Synthesis Methods
The synthesis of 2-[(4-nitrobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves the reaction of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline with 2-bromo-N-(4-nitrobenzyl)acetamide in the presence of a base such as potassium carbonate. The reaction yields the desired compound, which can be purified using column chromatography.
Scientific Research Applications
2-[(4-nitrobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been extensively studied for its potential use in treating various diseases. It has been shown to be a potent inhibitor of various enzymes such as carbonic anhydrase, cholinesterase, and urease. It has also been studied for its anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c28-21(15-32-14-16-6-12-20(13-7-16)27(29)30)24-19-10-8-18(9-11-19)23-26-25-22(31-23)17-4-2-1-3-5-17/h1-13H,14-15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMDQPUSHCDQNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)CSCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.